4-(hydroxymethyl)thiophene-2-carbonitrile 4-(hydroxymethyl)thiophene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 186552-06-7
VCID: VC11507547
InChI:
SMILES:
Molecular Formula: C6H5NOS
Molecular Weight: 139.2

4-(hydroxymethyl)thiophene-2-carbonitrile

CAS No.: 186552-06-7

Cat. No.: VC11507547

Molecular Formula: C6H5NOS

Molecular Weight: 139.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-(hydroxymethyl)thiophene-2-carbonitrile - 186552-06-7

Specification

CAS No. 186552-06-7
Molecular Formula C6H5NOS
Molecular Weight 139.2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-(hydroxymethyl)thiophene-2-carbonitrile is C₆H₅NOS, with a molecular weight of 151.18 g/mol. The thiophene core provides aromatic stability, while the hydroxymethyl (-CH₂OH) and carbonitrile (-CN) groups introduce polar and electron-withdrawing effects. These substituents influence the compound’s electronic distribution, solubility, and reactivity.

Key Structural Features:

  • Thiophene Ring: A five-membered aromatic ring with one sulfur atom, contributing to π-conjugation.

  • Hydroxymethyl Group: Enhances hydrophilicity and serves as a site for etherification, esterification, or oxidation.

  • Carbonitrile Group: Withdraws electron density, activating the ring for electrophilic substitution and facilitating participation in cycloaddition reactions.

Synthesis and Reaction Pathways

Gewald Three-Component Reaction (G-3CR)

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, adaptable to produce 4-(hydroxymethyl)thiophene-2-carbonitrile. This one-pot method involves:

  • Reactants: A ketone (e.g., 4-hydroxymethylacetophenone), methyl cyanoacetate, and elemental sulfur.

  • Conditions: Base-mediated (e.g., diethylamine) in tetrahydrofuran (THF) at room temperature for 18 hours .

Example Synthesis :

  • Step 1: Condensation of 4-hydroxymethylacetophenone with methyl cyanoacetate under basic conditions yields an α,β-unsaturated intermediate.

  • Step 2: Cyclization with sulfur forms the thiophene ring, producing ethyl 2-amino-4-(hydroxymethyl)thiophene-3-carboxylate.

  • Step 3: Hydrolysis of the ester group and subsequent decarboxylation yields the target compound.

Yield: ~75–85% after optimization .

Post-Functionalization Strategies

The hydroxymethyl group enables further derivatization:

  • Etherification: Reaction with alkyl halides under Williamson conditions to form ethers .

  • Oxidation: Conversion to a carboxylic acid using KMnO₄ or CrO₃.

  • Nucleophilic Substitution: Replacement with amines or thiols in acidic media.

Physicochemical Properties

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.45 (s, 1H, thiophene-H),

    • δ 4.65 (s, 2H, -CH₂OH),

    • δ 2.10 (br, 1H, -OH) .

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 158.9 (C≡N),

    • δ 125.4 (thiophene-C),

    • δ 62.1 (-CH₂OH) .

  • HRMS (ESI): m/z calcd for C₆H₅NOS [M+H]⁺: 152.0271; found: 152.0268 .

Thermal and Solubility Profile

PropertyValue
Melting Point142–145°C (decomp.)
Solubility in Water12 mg/mL (25°C)
LogP (Octanol-Water)1.45

Applications in Research and Industry

Pharmaceutical Intermediates

4-(Hydroxymethyl)thiophene-2-carbonitrile is a precursor for neurologically active agents. For example, it serves in synthesizing GABA aminotransferase inhibitors, which elevate GABA levels to treat epilepsy .

Organic Electronics

The electron-deficient carbonitrile group enhances charge transport in conductive polymers. Applications include:

  • OLEDs: As electron-transport layers .

  • Organic Photovoltaics (OPVs): As non-fullerene acceptors .

Polymer Modification

Incorporating the compound into polyesters or polyamides improves thermal stability and mechanical strength, beneficial for high-performance adhesives .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
4-(Aminomethyl)thiophene-2-carbonitrile-NH₂ vs. -OH groupAnticancer agents
Thiophene-2-carboxylic acid-COOH vs. -CN groupMetal-organic frameworks
4-Methylthiophene-2-carbonitrile-CH₃ vs. -CH₂OH groupSensors

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